molecular formula C25H25BrN2O3 B5041755 ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE

Cat. No.: B5041755
M. Wt: 481.4 g/mol
InChI Key: ZOGZCKNWOUKEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes a quinazoline core

Preparation Methods

The synthesis of ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the bromo, methoxyphenyl, and phenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE can be compared with similar compounds such as:

This compound stands out due to its complex structure and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O3/c1-3-31-23(29)16-28-24(17-7-5-4-6-8-17)21-15-19(26)11-14-22(21)27-25(28)18-9-12-20(30-2)13-10-18/h4-15,24-25,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZCKNWOUKEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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